N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure combining a benzofuran moiety with an adamantane core, making it an intriguing subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide typically involves the reaction of 1-(1-benzofuran-2-yl)propan-2-amine with adamantane-1-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions on the adamantane core.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted adamantane derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with various biological targets, including enzymes and receptors. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-yl)propan-2-amine: A related compound with a similar benzofuran moiety but lacking the adamantane core.
(2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine: Another benzofuran derivative with potential therapeutic applications.
5-phenyl-1-benzofuran-2-yl derivatives: Compounds with similar benzofuran structures but different substituents.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide stands out due to its combination of a benzofuran moiety and an adamantane core. This unique structure provides enhanced stability, versatility in molecular recognition, and potential for various therapeutic applications.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-14(6-19-10-18-4-2-3-5-20(18)25-19)23-21(24)22-11-15-7-16(12-22)9-17(8-15)13-22/h2-5,10,14-17H,6-9,11-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYZBQWXIAKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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